molecular formula C16H24N2O4S B11160292 3-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

3-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B11160292
M. Wt: 340.4 g/mol
InChI Key: LYPDZRIYCKZMKJ-UHFFFAOYSA-N
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Description

3-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a synthetic organic compound with the molecular formula C16H24N2O4S . It features a piperidine ring, a sulfonyl group, and an ethoxy group, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity . These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its combination of a piperidine ring, sulfonyl group, and ethoxy group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

3-ethoxy-N-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C16H24N2O4S/c1-2-22-13-10-16(19)17-14-6-8-15(9-7-14)23(20,21)18-11-4-3-5-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19)

InChI Key

LYPDZRIYCKZMKJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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